Branebrutinib is a highly potent and selective, irreversible, small-molecule, covalent inhibitor of Bruton's tyrosine kinase (BTK) [, , ]. BTK is a non-receptor tyrosine kinase belonging to the Tec family of kinases and plays a crucial role in B cell receptor (BCR) mediated signaling pathways []. Beyond B cells, BTK is also involved in signaling pathways of the Fcγ receptor in monocytes, the Fcε receptor in granulocytes, and the RANK receptor in osteoclasts []. This makes Branebrutinib a valuable tool for investigating the role of BTK in various cellular processes and disease models.
Branebrutinib is classified as a covalent inhibitor of BTK, which means it forms a stable bond with the target enzyme, leading to prolonged inhibition. This compound was developed as part of the ongoing efforts to improve the selectivity and safety profiles of BTK inhibitors compared to earlier drugs like Ibrutinib, which, while effective, exhibited significant off-target effects leading to adverse events .
The synthesis of Branebrutinib involves several key steps:
These steps illustrate the complexity involved in synthesizing Branebrutinib, highlighting the importance of precise chemical reactions to achieve the desired molecular structure.
Branebrutinib's molecular structure is characterized by its specific arrangement of atoms that enable its function as a BTK inhibitor. The compound's molecular formula is CHNO, indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms.
The precise three-dimensional conformation of Branebrutinib plays a critical role in its ability to selectively inhibit BTK, which is essential for its therapeutic efficacy .
Branebrutinib participates in several chemical reactions that are crucial for its pharmacological activity:
These reactions underscore the importance of understanding not just the synthesis but also how Branebrutinib interacts at the molecular level within biological systems .
The mechanism by which Branebrutinib exerts its pharmacological effects involves several key processes:
Data from clinical trials indicate that Branebrutinib effectively reduces disease activity in conditions like systemic lupus erythematosus by modulating immune responses mediated by B-cells .
Branebrutinib possesses distinct physical and chemical properties that influence its behavior in biological systems:
Understanding these properties is essential for optimizing formulation strategies and predicting pharmacokinetic behavior in vivo .
Branebrutinib has several scientific applications, particularly in the fields of oncology and immunology:
The ongoing research into Branebrutinib highlights its potential as a versatile therapeutic agent with applications extending beyond traditional oncology into broader immunological contexts .
Bruton’s tyrosine kinase (BTK), a non-receptor tyrosine kinase belonging to the Tec family, serves as a critical signaling node in hematopoietic cell lineages. It is indispensable for B-cell receptor (BCR)-mediated activation, proliferation, and survival of B lymphocytes. Beyond B cells, BTK regulates Fc receptor signaling in monocytes (FcγR), granulocytes (FcεR), and osteoclast differentiation via RANK receptor pathways [7] [8]. This broad involvement positions BTK as a high-value target for autoimmune disorders (rheumatoid arthritis, lupus, Sjögren’s syndrome) and B-cell malignancies like chronic lymphocytic leukemia (CLL) and mantle cell lymphoma [5].
BTK contains five structural domains: pleckstrin homology (PH), Tec homology (TH), SRC homology 3 (SH3), SH2, and a catalytic kinase domain (KD). The C481 residue within the KD’s ATP-binding pocket enables covalent inhibition by irreversible inhibitors like branebrutinib. Pharmacological blockade disrupts downstream effectors (PLCγ, NF-κB), attenuating inflammatory cytokine production and malignant B-cell survival [5] [7]. First-generation inhibitors (ibrutinib) demonstrated clinical efficacy but faced limitations from off-target effects (e.g., inhibition of ITK, EGFR) and acquired resistance via C481S mutations. This spurred development of next-generation inhibitors with enhanced selectivity [5].
Branebrutinib (BMS-986195) emerged from a structure-guided drug design campaign to develop a covalent BTK inhibitor combining exceptional potency, selectivity, and pharmacokinetic properties. Medicinal chemistry optimization focused on a pyrazolopyrimidine scaffold bearing an electrophilic acrylamide warhead targeting C481. Key structural features include:
Table 1: In Vitro Selectivity and Potency Profile of Branebrutinib
Target | IC₅₀ (nM) | Selectivity vs. BTK | |
---|---|---|---|
BTK | 0.1 | 1-fold (Reference) | |
TEC | 0.9 | 9-fold | |
BMX | 1.5 | 15-fold | |
TXK | 5.0 | 50-fold | |
Other Kinases (240+) | >500 | >5,000-fold | [6] |
Branebrutinib exhibits sub-nanomolar BTK inhibition (IC₅₀ = 0.1 nM) and >5,000-fold selectivity over 240 kinases, with only Tec family kinases showing moderate cross-reactivity [6]. In human whole blood assays, it suppressed BCR-stimulated CD69 expression on B cells (IC₅₀ = 11 nM), confirming functional target engagement [6]. Preclinical pharmacokinetics revealed high oral bioavailability (100% in mice, 74–81% in rats/dogs) and rapid absorption (Tₘₐₓ: 0.58–1.0 h). Despite a short plasma half-life (1.2–1.7 h), BTK occupancy remained at 100% for >24 hours after a single 10 mg dose due to covalent binding and slow BTK turnover (half-life ~115–154 h) [2] [6]. This pharmacodynamic disconnect enables sustained efficacy with infrequent dosing.
Table 2: Comparison of Clinically Advanced Covalent BTK Inhibitors
Inhibitor | BTK IC₅₀ (nM) | Key Clinical Indications | C481S Mutant Activity | |
---|---|---|---|---|
Ibrutinib (1st-gen) | 0.5 | CLL, MCL, WM | Inactive | |
Acalabrutinib | 3.0 | CLL, MCL | Inactive | |
Zanubrutinib | 0.5 | MCL, WM | Inactive | |
Branebrutinib | 0.1 | Autoimmune diseases* | Inactive | [5] [6] |
*Phase 2 trials for atopic dermatitis, Sjögren’s syndrome, SLE [3]
Branebrutinib demonstrated robust efficacy in murine collagen-induced arthritis and lupus nephritis models at doses ≥0.2–0.5 mg/kg, correlating with ≥90% BTK occupancy [7]. Its clinical development prioritizes autoimmune conditions, with ongoing Phase 2 trials in atopic dermatitis, Sjögren’s syndrome, and systemic lupus erythematosus (SLE) [3].
Recent studies reveal branebrutinib possesses an unexpected pharmacological activity: reversal of P-glycoprotein (P-gp/ABCB1)-mediated multidrug resistance (MDR) in cancer. P-gp, an ATP-dependent efflux transporter, extrudes chemotherapeutic agents (e.g., vinca alkaloids, taxanes, anthracyclines) from cancer cells, diminishing intracellular drug accumulation and cytotoxicity. Its overexpression correlates with poor prognosis in breast, hepatic, and hematological cancers [1] [4].
Branebrutinib resensitizes P-gp-overexpressing MDR cell lines (KB-V-1, NCI-ADR-RES) to cytotoxic substrates at sub-toxic concentrations:
Table 3: Branebrutinib’s P-gp Modulatory Effects in MDR Cancer Models
Cell Line (Resistant Variant) | Chemotherapeutic Agent | Fold-Reversal (FR) | Proposed Mechanism | |
---|---|---|---|---|
KB-V-1 (P-gp+) | Paclitaxel | 12.1 | P-gp transport inhibition | |
NCI-ADR-RES (P-gp+) | Vincristine | 8.7 | ATPase stimulation | |
K562/i-S9 (P-gp+) | Doxorubicin | 4.2 | Competitive binding | [1] |
Mechanistically, molecular docking simulations position branebrutinib within the substrate-binding pocket of P-gp, competing with chemotherapeutics. Unlike classical inhibitors (tariquidar), it modulates P-gp without inhibiting expression or downregulating ABCB1 transcription [1] [4]. This repositioning suggests adjunctive use with conventional chemotherapy to overcome MDR—a finding warranting exploration in combinatorial preclinical models.
Table 4: Key Branebrutinib Characteristics
Property | Detail | |
---|---|---|
Chemical Name | (S)-1-(1-acryloylpiperidin-3-yl)-4-(6-((5-fluoro-2-methyl-1H-indol-3-yl)amino)pyrimidin-4-yl)piperazine-1-carboxamide | |
Molecular Formula | C₂₀H₂₃FN₄O₂ | |
CAS Registry Number | 1912445-55-6 | |
Primary Target | Bruton’s Tyrosine Kinase (BTK) | |
Secondary Target | P-Glycoprotein (ABCB1) | |
Development Status | Phase 2 (Autoimmune indications) | [3] [6] [7] |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7